Indazoles, including 7-methyl-1H-indazol-4-ol, are classified as heterocyclic compounds. They are structurally similar to indoles but differ by the presence of an additional nitrogen atom in the ring. The compound can be synthesized from various precursors and is often studied for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents.
The synthesis of 7-methyl-1H-indazol-4-ol can be achieved through several methods:
These methods often yield moderate to high purity and can tolerate various functional groups, making them versatile for synthesizing substituted indazoles.
The molecular structure of 7-methyl-1H-indazol-4-ol is characterized by a fused bicyclic system consisting of a five-membered indazole ring with a hydroxyl group at the 4-position and a methyl group at the 7-position. The molecular formula is , with a molecular weight of approximately 164.16 g/mol.
Key structural features include:
7-Methyl-1H-indazol-4-ol can undergo various chemical reactions:
The mechanism of action of 7-methyl-1H-indazol-4-ol is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. For instance, derivatives of indazole compounds have been shown to act as phosphodiesterase inhibitors or modulators of other signaling pathways . This interaction may lead to alterations in cellular signaling processes, contributing to their therapeutic effects.
7-Methyl-1H-indazol-4-ol exhibits several notable physical and chemical properties:
7-Methyl-1H-indazol-4-ol has potential applications in various fields:
Achieving precise regiocontrol during indazole core formation and subsequent functionalization is critical for accessing 7-methyl-1H-indazol-4-ol and its derivatives. The inherent reactivity differences between the indazole N1, N2, and carbon positions present synthetic challenges. Key strategies leverage steric and electronic directing effects:
Table 1: Influence of C4 Directing Groups on Regioselective C7 Bromination of 4-Substituted 1H-Indazoles [4]
C4 Substituent | Electronic Effect | Yield 7-Bromo Derivative (%) | Yield 5,7-Dibromo Derivative (%) |
---|---|---|---|
4-Methylbenzenesulfonamido | Weakly Electron-Withdrawing | 84 | 10 |
4-Methoxybenzenesulfonamido | Weakly Electron-Withdrawing | 77 | 15 |
4-Nitrobenzenesulfonamido | Strongly Electron-Withdrawing | 17 | 21 |
Benzamido (4-Me) | Electron-Withdrawing | 65* | 0 |
Benzamido (2-Me) | Electron-Withdrawing | 72* | 0 |
*Yield after recovery of starting material; No dibromination observed.
The C4-hydroxy and C7-methyl groups of 7-methyl-1H-indazol-4-ol serve as valuable handles for further diversification via catalytic methods, enabling the synthesis of complex analogs for structure-activity relationship (SAR) studies.
Table 2: Catalytic Systems for Functionalization of 7-Methyl-1H-indazol-4-ol Derivatives
Target Modification | Catalytic System | Key Reagents/Conditions | Primary Application |
---|---|---|---|
C7 Arylation | Pd(PPh₃)₄ / SPhos-Pd | Arylboronic Acid, K₂CO₃, Toluene/EtOH or Dioxane/H₂O, 80-100°C | Installation of (hetero)aryl groups at C7 via Suzuki coupling of C7-bromo precursor |
C4-O Alkylation | CuI / Phenanthroline | Alkyl Halide, Cs₂CO₃, DMF, 80-110°C | Ether formation from C4-OH group |
N1 Acylation | Electrochemical | Acid Anhydride, Cathodic Reduction | Selective protection or derivatization at N1 position |
C-H Functionalization (Theoretical) | Pd(OAc)₂ / Directing Group | - | Potential future route for direct C3 functionalization |
Green chemistry principles drive the adoption of microwave irradiation and solvent-free conditions, offering significant advantages in synthesizing the indazole core and modifying 7-methyl-1H-indazol-4-ol derivatives.
Table 3: Comparison of Conventional vs. Microwave/Solvent-Free Synthesis for Key Steps
Synthetic Step | Conventional Method | MW/Solvent-Free Method | Key Improvements |
---|---|---|---|
Indazole Cyclization | Reflux, 6-24 hours (e.g., 59% in 24h) [9] | MW, 100-150°C, 5-30 min | Drastic time reduction (Hours → Minutes), potentially higher yield/purity |
C4-O Alkylation (e.g., Glycidylation) | Solvent, 60°C, 12h (~55-82% yield) [8] | Solvent-free MW, 120°C, 1 min (53-70% yield) [8] | Time reduction (Hours → Minutes), elimination of solvent, simplified workup |
Nucleophilic Aromatic Substitution | High-boiling solvent, prolonged heating | MW, neat or minimal solvent, min | Faster reaction kinetics, reduced side products |
The strategic derivatization of 7-methyl-1H-indazol-4-ol focuses on leveraging its inherent functionality—the nucleophilic C4-OH, the moderately acidic N-H, and the electron-rich C7 position—to generate analogs with improved pharmacological properties.
Table 4: Bioactivity-Oriented Post-Synthetic Modifications of 7-Methyl-1H-indazol-4-ol
Modification Site | Reaction Type | Example Products | Potential Bioactivity Impact |
---|---|---|---|
C7 | Suzuki Coupling | 7-(Pyridin-3-yl)-1H-indazol-4-ol; 7-(4-Carboxyphenyl)-1H-indazol-4-ol | Enhanced target affinity (kinases, GPCRs), Altered logP, Introduction of H-bond acceptors/donors |
C7 | Buchwald-Hartwig Amination | 7-(4-Morpholinyl)-1H-indazol-4-ol; 7-(Piperazin-1-yl)-1H-indazol-4-ol | Improved solubility, Introduction of basic center, Enhanced PK properties |
C4-O | Alkylation (Etherification) | 4-(2-(Dimethylamino)ethoxy)-7-methyl-1H-indazole; 4-(Tetrahydropyran-4-yloxy)-7-methyl-1H-indazole | Modulated logD, Enhanced membrane permeability, Metabolic stabilization (blocking phenol glucuronidation) |
C4-O | Acylation (Esterification) | 4-Acetoxy-7-methyl-1H-indazole | Prodrug (hydrolyzed to active phenol), Altered H-bonding |
N1 | Electrochemical Acylation | 1-(2-Chloroacetyl)-7-methyl-1H-indazol-4-ol | Protection, Altered sterics/electronics, Handle for further nucleophilic substitution |
Multi-site | Sequential Functionalization | 7-(6-Methoxypyridin-3-yl)-4-(3-(pyrrolidin-1-yl)propoxy)-1H-indazole | Fine-tuning of multiple properties (solubility, target affinity, metabolic stability) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9